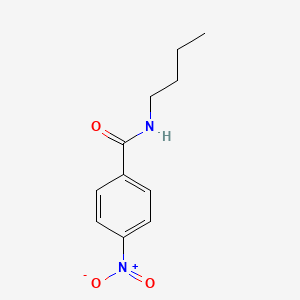

N-butyl-4-nitrobenzamide

Descripción general

Descripción

N-butyl-4-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a nitro group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-butyl-4-nitrobenzamide can be synthesized through the direct condensation of 4-nitrobenzoic acid and butylamine. The reaction is typically carried out in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under mild conditions . Another method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. The use of recyclable catalysts and green solvents is also emphasized to reduce the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or hydrazine hydrate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: N-butyl-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and butylamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-butyl-4-nitrobenzamide serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Reduction : Converting to N-butyl-4-aminobenzamide via catalytic hydrogenation.

- Substitution : The nitro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, facilitating the synthesis of diverse benzamide derivatives.

Medicinal Chemistry

The compound has been investigated for its biological activities:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against resistant strains of bacteria, such as Staphylococcus aureus. A study showed that it inhibited bacterial growth at lower concentrations than conventional antibiotics.

- Neuroprotective Effects : In preclinical studies involving animal models of HIV-associated neurocognitive disorders, administration of this compound improved cognitive function and reduced neuronal loss, suggesting potential therapeutic applications in neurodegenerative diseases.

Industrial Applications

In the industrial context, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity. Its role as a building block in various chemical processes highlights its importance in drug development and manufacturing .

Case Study 1: Antibacterial Efficacy

A study focused on clinical isolates of Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth. The findings suggest that this compound could be a viable option for treating antibiotic-resistant infections, highlighting its potential use in clinical settings.

Case Study 2: Neuroprotection in HIV Models

In research involving mice with HIV-associated neurocognitive disorders, the administration of this compound resulted in improved cognitive outcomes compared to untreated controls. This suggests its potential role as a therapeutic agent for managing neurodegenerative conditions linked to HIV.

Mecanismo De Acción

The mechanism of action of N-butyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve the inhibition of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

N-butyl-4-nitrobenzamide can be compared with other similar compounds, such as:

N-butyl-2-nitrobenzamide: Similar structure but with the nitro group at the ortho position, which may result in different reactivity and biological activity.

N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of a butyl group, affecting its lipophilicity and pharmacokinetic properties.

N-butyl-4-chloro-3-nitrobenzamide: Contains an additional chloro substituent, which may influence its chemical reactivity and biological activity.

Actividad Biológica

N-butyl-4-nitrobenzamide, a nitroaromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a nitro group (-NO2) attached to a benzamide structure. The presence of the butyl group enhances its lipophilicity, which may facilitate its absorption and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, which is common among nitroaromatic compounds. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.

- Antitumor Activity : Similar compounds have shown promising antitumor properties. For instance, derivatives of nitrobenzamides have been linked to cytotoxic effects against various cancer cell lines .

Antidiabetic Potential

Recent studies have demonstrated that derivatives of 4-nitrobenzamide exhibit significant antidiabetic activity. For example, compounds with modifications in their alkyl chains showed varying degrees of inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. One study reported that certain derivatives had an value indicating moderate inhibitory activity .

Antitumor Studies

In vitro studies on related compounds have indicated that nitrobenzamide derivatives possess cytotoxicity against breast cancer cell lines. Specifically, formulations containing these compounds demonstrated values ranging from 12.4 µM to 33.7 µM, indicating their potential as antitumor agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| N-butyl-2-nitrobenzamide | Nitro group at ortho position | Different reactivity |

| N-methyl-4-nitrobenzamide | Methyl instead of butyl | Altered pharmacokinetics |

| N-butyl-4-chloro-3-nitrobenzamide | Additional chloro substituent | Potentially enhanced activity |

Case Studies

- Antitumor Efficacy : A formulation study involving this compound derivatives showed significant cytotoxicity against human breast cancer cells. The study utilized solid lipid nanoparticles (SLN) for drug delivery, enhancing the bioavailability and efficacy of the compound .

- Pharmacokinetic Studies : In silico pharmacokinetic evaluations indicated favorable absorption and distribution profiles for certain nitrobenzamide derivatives, suggesting their viability for further development in therapeutic applications .

Propiedades

IUPAC Name |

N-butyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLRHGQFFDNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324497 | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-98-8 | |

| Record name | NSC406854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.